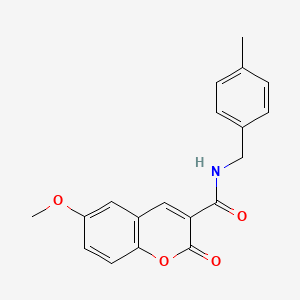

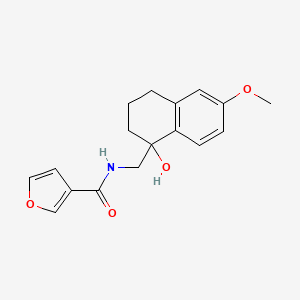

6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chromene Derivatives in Research

Chromene derivatives, such as 6H-Benzo[c]chromen-6-ones, are core structures in secondary metabolites with significant pharmacological relevance. The synthetic procedures for these compounds, including various catalyzed cyclization methods and coupling reactions, highlight their utility in creating biologically active molecules (Mazimba, 2016; Mazimba, 2016). These synthetic pathways are crucial for developing novel therapeutic agents, demonstrating the broader implications of chromene chemistry in medicinal chemistry research.

Environmental Impact and UV Filters

A review focusing on the environmental effects of common UV filters, including oxybenzone and octinoxate, underscores the need for safer, more sustainable alternatives (Schneider & Lim, 2019). This context may guide the exploration of chromene derivatives as potential eco-friendly UV filters, considering their structural versatility and the possibility of less harmful environmental interactions.

Enzymatic Treatment of Organic Pollutants

The enzymatic degradation of recalcitrant organic compounds is enhanced by redox mediators, with chromene derivatives potentially serving as substrates or mediators in these processes (Husain & Husain, 2007). This application highlights the environmental remediation potential of chromene-based compounds, offering a pathway to reduce pollution and treat industrial effluents effectively.

Anticancer Research

Chromene derivatives have shown promise in anticancer research, with specific compounds exhibiting tumor specificity and reduced toxicity towards normal cells. This balance between efficacy and safety is crucial for developing new anticancer drugs (Sugita et al., 2017). The structural features of chromene derivatives that contribute to their antitumor activity, such as the ability to induce apoptotic cell death, are of significant interest in medicinal chemistry.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the orexin-1 receptor . The orexin-1 receptor is a G-protein coupled receptor involved in the regulation of feeding behavior, wakefulness, and energy homeostasis .

Mode of Action

Based on its potential target, the orexin-1 receptor, it can be hypothesized that it may act as an antagonist, preventing the binding of orexins to the receptor and thus inhibiting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the orexin system. The orexin system plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis . By inhibiting the orexin-1 receptor, this compound could potentially affect these physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it acts as an antagonist at the orexin-1 receptor, it could potentially lead to decreased orexin signaling, which could affect sleep-wake cycles, feeding behavior, and energy homeostasis .

Propriétés

IUPAC Name |

6-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)11-20-18(21)16-10-14-9-15(23-2)7-8-17(14)24-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZSYKPTXALKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2805163.png)

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)

![1-(2,6-dimethylmorpholin-4-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2805175.png)

![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)

![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2805181.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)

![2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)